3-Amino-4-methanesulfonylbenzonitrile
Overview
Description
3-Amino-4-methanesulfonylbenzonitrile is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be a useful research chemical and a crucial building block of many drug candidates .
Mode of Action
It is known that it can easily condense with malononitrile and ethyl cyanoacetate in the presence of bases, forming polyfunctional enaminonitriles . These enaminonitriles are precursors in the synthesis of pyrazoles and annulated derivatives of furazano .
Biochemical Pathways
Its role as a precursor in the synthesis of pyrazoles and annulated derivatives of furazano suggests it may influence pathways related to these compounds .
Result of Action
Its role as a precursor in the synthesis of various drug candidates suggests it may have significant impacts at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-methanesulfonylbenzonitrile typically involves the reaction of 3-nitro-4-methanesulfonylbenzonitrile with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methanesulfonylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions
Major Products:
Scientific Research Applications
3-Amino-4-methanesulfonylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 3-Amino-4-methoxybenzonitrile
- 3-Amino-4-chlorobenzonitrile
- 3-Amino-4-fluorobenzonitrile
Comparison: 3-Amino-4-methanesulfonylbenzonitrile is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-4-methylsulfonylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNFCNDOPWCHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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